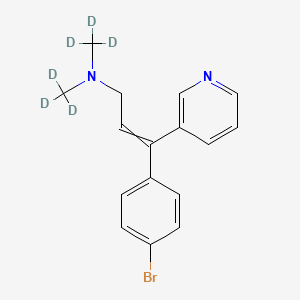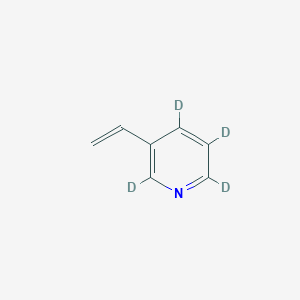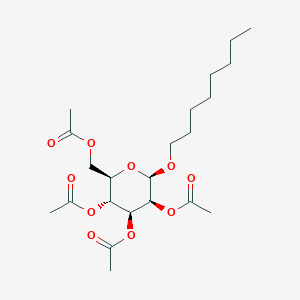
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside involves key steps such as the formation of beta-mannosidic linkages through 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide. This synthesis route facilitates the production of glycosides and trisaccharides used in biochemical assays to study enzyme activities, such as those of N-acetylglucosaminyltransferase-I (Kaur & Hindsgaul, 1991).
Molecular Structure Analysis
The molecular structure of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is characterized by its beta-mannopyranosidic linkages and the presence of acetyl groups that protect the hydroxyl groups during synthesis. These structural features are crucial for its reactivity and interaction with enzymes.
Chemical Reactions and Properties
This compound is used as an acceptor in enzymatic assays, indicating its chemical reactivity towards glycosyltransferases. The trisaccharide form, derived from its synthesis, exhibits a KM of 585 µM when interacting with N-acetylglucosaminyltransferase-I, showcasing its chemical properties in biological contexts (Kaur & Hindsgaul, 1991).
Wissenschaftliche Forschungsanwendungen
Insight into Microbial Mannosidases
Mannosidases, enzymes that cleave mannopyranosyl linkages in hemicelluloses, are crucial for the depolymerization of mannan into mannose, a process essential for the bioethanol production and synthesis of alkyl glycosides. This application is particularly relevant for Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside due to its structural relation to mannose, suggesting its potential role in enzymatic studies or as a substrate in microbial enzyme applications (Chauhan & Gupta, 2017).
Antioxidant Activity Analysis
The compound's relevance extends to antioxidant activity analysis, where its structural characteristics might be instrumental in developing assays for determining antioxidant capacities in various samples. Such analyses are crucial in food science, pharmaceuticals, and clinical research, offering a broad application scope for Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside in enhancing methodological approaches in antioxidant studies (Munteanu & Apetrei, 2021).
C-Mannosylation in Protein Modification
In protein science, the study of C-mannosylation, where a mannose molecule is linked to the tryptophan residue of proteins, reveals the compound's potential application in post-translational modification research. Understanding C-mannosylation is pivotal for elucidating protein function and stability, which could be beneficial in designing therapeutic proteins and investigating disease mechanisms (Crine & Acharya, 2021).
Hybrid Catalysts in Pharmaceutical Synthesis
The synthesis of pharmaceutical compounds, especially those with complex structures like 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, relies heavily on catalysis. Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside could find applications in catalytic processes, particularly in designing hybrid catalysts for synthesizing novel pharmaceutical agents with improved efficiency and selectivity (Parmar, Vala, & Patel, 2023).
Advanced Imaging Techniques
In optical coherence tomography, a non-invasive imaging technique, derivatives like Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside could be explored as contrast agents or in the development of new imaging modalities for clinical diagnostics, particularly in ophthalmology and other fields requiring high-resolution imaging capabilities (Jonnal et al., 2016).
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-LXHROKJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

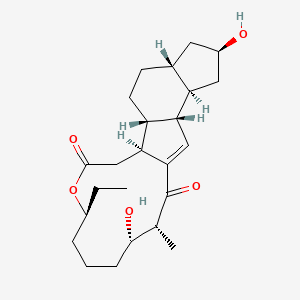

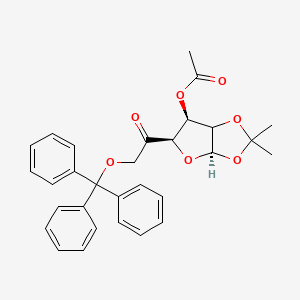

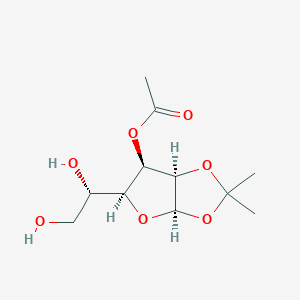
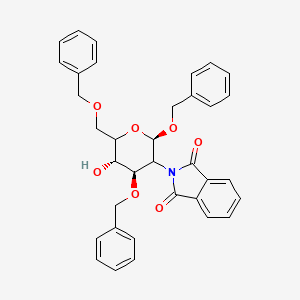

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
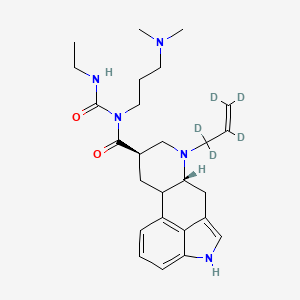
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
